molecular formula C6H11BaO9P B1583286 d-Glucose, 6-(dihydrogen phosphate), barium salt CAS No. 58823-95-3

d-Glucose, 6-(dihydrogen phosphate), barium salt

Cat. No.: B1583286
CAS No.: 58823-95-3
M. Wt: 395.45 g/mol
InChI Key: FFNFQIZRCUHVAP-BMZZJELJSA-L
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Description

d-Glucose, 6-(dihydrogen phosphate), barium salt, also known as barium glucose-6-phosphate, is a chemical compound with the molecular formula C6H13O9P·Ba. It is a barium salt of glucose-6-phosphate, a crucial intermediate in cellular metabolism.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized by reacting glucose-6-phosphate with barium chloride in an aqueous solution. The reaction typically occurs under acidic conditions to ensure the formation of the barium salt.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a controlled reaction process involving glucose-6-phosphate and barium chloride. The reaction mixture is carefully monitored to maintain the desired pH and temperature, ensuring the formation of the barium salt.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as glucose-6-phosphate dehydrogenase.

  • Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

  • Substitution: The phosphate group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Enzymes like glucose-6-phosphate dehydrogenase, NADP+, and NADPH.

  • Reduction: Specific reducing agents under controlled conditions.

  • Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 6-phosphogluconolactone and NADPH.

  • Reduction: Reduced forms of glucose-6-phosphate.

  • Substitution: Various substituted glucose-6-phosphate derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in biochemical assays and research studies to understand glucose metabolism and related pathways. Biology: It plays a role in studying cellular respiration and energy production in cells. Medicine: The compound is used in diagnostic tests and treatments related to metabolic disorders. Industry: It is utilized in the production of biofuels and other biotechnological applications.

Comparison with Similar Compounds

  • D-Glucose-6-phosphate (sodium salt)

  • D-Glucose-6-phosphate (disodium salt)

  • D-Glucose-6-phosphate (potassium salt)

Uniqueness: d-Glucose, 6-(dihydrogen phosphate), barium salt is unique due to its barium ion, which influences its solubility and reactivity compared to other salts of glucose-6-phosphate. This makes it particularly useful in specific biochemical and industrial applications.

Properties

CAS No.

58823-95-3

Molecular Formula

C6H11BaO9P

Molecular Weight

395.45 g/mol

IUPAC Name

barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

FFNFQIZRCUHVAP-BMZZJELJSA-L

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Key on ui other cas no.

58823-95-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
Reactant of Route 6
d-Glucose, 6-(dihydrogen phosphate), barium salt

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